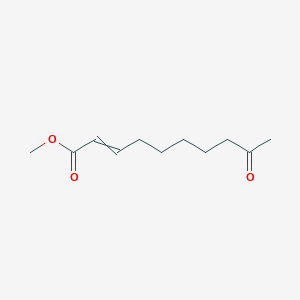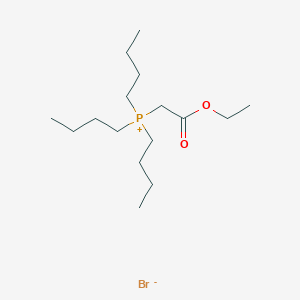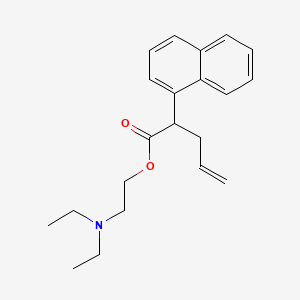
2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate is a chemical compound with the molecular formula C21H27NO2 and a molecular weight of 325.44 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, an allyl group, and a diethylaminoethyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate typically involves the esterification of alpha-allyl-1-naphthaleneacetic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Analyse Chemischer Reaktionen
2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the allyl group to a saturated alkyl group.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, altering their properties and affecting cellular processes. The naphthalene ring can intercalate with DNA, potentially influencing gene expression and protein synthesis . The allyl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate can be compared with other similar compounds such as:
2-(Diethylamino)ethyl alpha-methyl-1-naphthaleneacetate: This compound has a methyl group instead of an allyl group, which affects its reactivity and biological activity.
2-(Diethylamino)ethyl alpha-phenyl-1-naphthaleneacetate:
2-(Diethylamino)ethyl alpha-ethyl-1-naphthaleneacetate: The ethyl group provides different steric and electronic effects compared to the allyl group, influencing the compound’s behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
3216-54-4 |
|---|---|
Molekularformel |
C21H27NO2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-naphthalen-1-ylpent-4-enoate |
InChI |
InChI=1S/C21H27NO2/c1-4-10-20(21(23)24-16-15-22(5-2)6-3)19-14-9-12-17-11-7-8-13-18(17)19/h4,7-9,11-14,20H,1,5-6,10,15-16H2,2-3H3 |
InChI-Schlüssel |
VCGAKFSCYYVKIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(CC=C)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


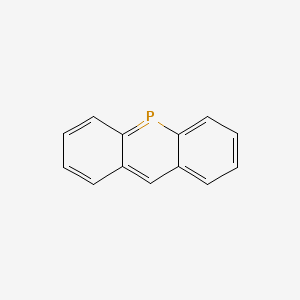
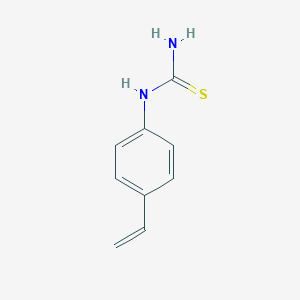
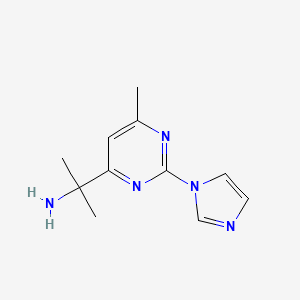
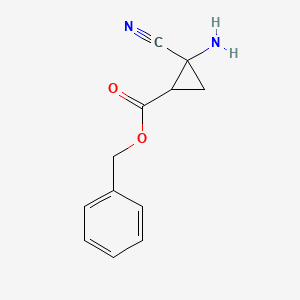

![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
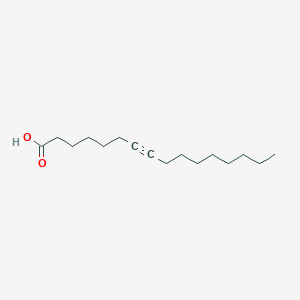
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)

